5beta-Cholestane-3alpha,7alpha,12alpha-triol

Descripción general

Descripción

5beta-Cholestane-3alpha,7alpha,12alpha-triol is an enzyme that catalyzes chemical reactions . It is also known as 5beta-cholestane-3alpha,7alpha-diol 12alpha-monooxygenase, sterol 12alpha-hydroxylase, CYP8B1, and cytochrome P450 8B1 . It is an intermediate in Bile acid biosynthesis .

Synthesis Analysis

The synthesis of 5beta-Cholestane-3alpha,7alpha,12alpha-triol involves the hydroxylation of 4-cholesten-7alpha-ol-3-one to 4-cholesten-7alpha, 12alpha-diol-3-one, which leads to the formation of cholate . Its reduction to 5beta-cholestan-7alpha-ol-3-one leads to chenodeoxycholate formation .Molecular Structure Analysis

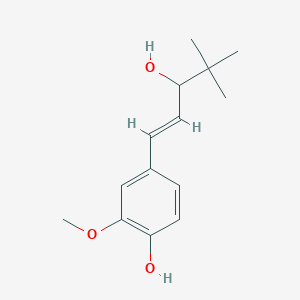

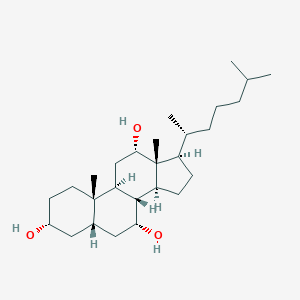

The molecular formula of 5beta-Cholestane-3alpha,7alpha,12alpha-triol is C27H48O3 . Its average mass is 420.66822 and its monoisotopic mass is 420.36035 .Chemical Reactions Analysis

The enzyme 5beta-Cholestane-3alpha,7alpha,12alpha-triol catalyzes the chemical reaction with 4 substrates: 5beta-cholestane-3alpha,7alpha-diol, NADPH, H+, and O2 . Its 3 products are 5beta-cholestane-3alpha,7alpha,12alpha-triol, NADP+, and H2O .Physical And Chemical Properties Analysis

The density of 5beta-Cholestane-3alpha,7alpha,12alpha-triol is approximately 1.051 g/cm3 . Its melting point is around 180-181°C and its boiling point is approximately 535.5°C .Aplicaciones Científicas De Investigación

Biochemistry

Trihydroxycoprostane is a bile acid metabolite . It is used in biochemical research for the study of lipid digestion and absorption processes . Researchers apply this compound to explore the role of bile acids in the emulsification and breakdown of dietary fats, which is a fundamental aspect of gastrointestinal physiology .

Pharmacology

Trihydroxycoprostane is a substrate for the sterol 27-hydroxylase enzyme in the bile salt synthetic pathway . The accumulation of this compound in urine can manifest as jaundice or, in more extreme cases, is a sign of Xanthomatosis .

Molecular Biology

In molecular biology, Trihydroxycoprostane could potentially be used in the study of genetic manipulation, molecular biology techniques, and cellular processes to design and produce valuable products and services .

Chemistry

Trihydroxycoprostane is a compound with the molecular formula C27H48O3 . It can be used in chemical research and synthesis . For instance, it can be used in the study of host-guest chemistry, where it can act as a guest molecule in the formation of supramolecular complexes . These complexes have superior physicochemical properties compared to the guest molecule alone .

Environmental Science

Trihydroxycoprostane could potentially be used in environmental science for the detection and removal of pollutants . Nanoparticles, including those of Trihydroxycoprostane, can be used in waste management, controlling and reducing air pollution, and water treatment .

Agriculture

In agriculture, nanoparticles, including potentially those of Trihydroxycoprostane, can be used to improve crop productivity and nutrient-use efficiency . They can be applied as nanofertilizers or nanopesticides .

Food Science

Trihydroxycoprostane could potentially be used in food science. Nanotechnologies and nanomaterials have been used to enhance food bioavailability, food processing, packaging, and preservation . For instance, it could be used in the development of functional foods .

Cosmetics

In the cosmetics industry, biocosmetics are products made from 100% natural ingredients derived from plants, animals, microbes, enzymes, insects, and organic crops . Trihydroxycoprostane, being a natural compound, could potentially be used in the formulation of such products .

Industrial Manufacturing

In industrial manufacturing, processes such as hot-melt extrusion have been used for the production of numerous drug delivery systems . Trihydroxycoprostane could potentially be used in such processes, given its biochemical properties .

Nanotechnology

Nanotechnology has been used in the production and manipulation of nanomaterials for several purposes . Given its molecular structure, Trihydroxycoprostane could potentially be used in the development of nanomaterials .

Material Science

In material science, the exchange of thiolates and thiols has been used in dynamic covalent chemistry . Trihydroxycoprostane, being a type of bile acid, could potentially be used in such exchanges .

Energy

In the energy sector, nanomaterials have been used in renewable energy conversion and storage . Given its molecular structure, Trihydroxycoprostane could potentially be used in the development of such nanomaterials .

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVQQZVHIVNQFH-XJZYBRFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969998 | |

| Record name | Cholestane-3,7,12-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5beta-Cholestane-3alpha,7alpha,12alpha-triol | |

CAS RN |

547-96-6 | |

| Record name | 5β-Cholestane-3α,7α,12α-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,12-Trihydroxycoprostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholestane-3,7,12-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)